molecular formula C6H5Cl2NO2S B173328 Ethyl 2,5-dichlorothiazole-4-carboxylate CAS No. 135925-33-6

Ethyl 2,5-dichlorothiazole-4-carboxylate

Cat. No.: B173328
CAS No.: 135925-33-6
M. Wt: 226.08 g/mol
InChI Key: RVQIIQNBWNEWKU-UHFFFAOYSA-N
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Description

Ethyl 2,5-dichlorothiazole-4-carboxylate is a heterocyclic compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 227.09 g/mol . This compound is characterized by a thiazole ring substituted with two chlorine atoms and an ethyl ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5-dichlorothiazole-4-carboxylate typically involves the reaction of 2,5-dichlorothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-dichlorothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 2,5-dichlorothiazole-4-carboxylate involves its interaction with various molecular targets. The chlorine atoms and the thiazole ring play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

  • Ethyl 2-chloro-5-iodothiazole-4-carboxylate
  • Methyl 5-bromo-2-chlorothiazole-4-carboxylate
  • 2,5-Dichlorothiazole-4-carbonitrile

Comparison: Ethyl 2,5-dichlorothiazole-4-carboxylate is unique due to the presence of two chlorine atoms on the thiazole ring, which enhances its reactivity compared to similar compounds with different substituents. This unique structure allows for a broader range of chemical modifications and applications .

Properties

IUPAC Name

ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQIIQNBWNEWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568074
Record name Ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135925-33-6
Record name Ethyl 2,5-dichloro-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135925-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate
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